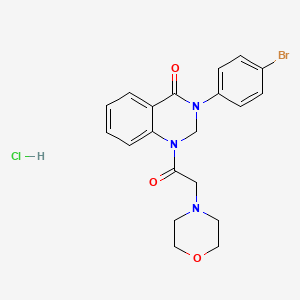
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- is a complex organic compound that belongs to the class of azepinoindoles These compounds are characterized by their unique ring structures, which combine elements of both azepine and indole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the azepine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dimethylaminopropyl and methyl groups through nucleophilic substitution.
Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of any remaining double bonds or functional groups using hydrogen gas and a palladium catalyst.
Substitution: Introduction of new functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
AZEPINO(4,5-b)INDOLE Derivatives: Other compounds with similar ring structures but different substituents.
Indole Derivatives: Compounds with the indole ring but lacking the azepine component.
Azepine Derivatives: Compounds with the azepine ring but lacking the indole component.
Uniqueness
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
37683-53-7 |
|---|---|
Molecular Formula |
C18H27N3 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(3-methyl-1,2,4,5-tetrahydroazepino[4,5-b]indol-6-yl)propan-1-amine |
InChI |
InChI=1S/C18H27N3/c1-19(2)11-6-12-21-17-8-5-4-7-15(17)16-9-13-20(3)14-10-18(16)21/h4-5,7-8H,6,9-14H2,1-3H3 |
InChI Key |
AHSCGRGHIAQEDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(CC1)N(C3=CC=CC=C23)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13732761.png)

![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)


![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)


